molecular formula C12H9N3O B8654192 6-methyl-2-oxo-4-pyridin-4-yl-1H-pyridine-3-carbonitrile

6-methyl-2-oxo-4-pyridin-4-yl-1H-pyridine-3-carbonitrile

Katalognummer: B8654192
Molekulargewicht: 211.22 g/mol
InChI-Schlüssel: HUSPZAOWLCDIIE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Methyl-2-oxo-1,2-dihydro-4,4’-bipyridine-3-carbonitrile is a heterocyclic compound with a unique structure that features a bipyridine core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-oxo-1,2-dihydro-4,4’-bipyridine-3-carbonitrile typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 6-methyl-2-oxo-1,2-dihydro-4,4’-bipyridine with a cyanating agent such as cyanogen bromide in the presence of a base like sodium hydroxide. The reaction is carried out in an organic solvent such as ethanol at elevated temperatures to facilitate the formation of the carbonitrile group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

6-Methyl-2-oxo-1,2-dihydro-4,4’-bipyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonitrile group to an amine.

    Substitution: The bipyridine core allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a catalyst.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated bipyridine derivatives.

Wissenschaftliche Forschungsanwendungen

6-Methyl-2-oxo-1,2-dihydro-4,4’-bipyridine-3-carbonitrile has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and electronic devices.

Wirkmechanismus

The mechanism of action of 6-Methyl-2-oxo-1,2-dihydro-4,4’-bipyridine-3-carbonitrile involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The bipyridine core allows for strong coordination with metal ions, which can be exploited in catalysis and material science.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Milrinone: 1,6-Dihydro-2-methyl-6-oxo-(3,4’-bipyridine)-5-carbonitrile, used as a cardiotonic agent.

    Quinolones: Compounds with similar heterocyclic structures, used as antibiotics.

Uniqueness

6-Methyl-2-oxo-1,2-dihydro-4,4’-bipyridine-3-carbonitrile is unique due to its specific substitution pattern and the presence of the carbonitrile group, which imparts distinct chemical reactivity and potential biological activity.

Eigenschaften

Molekularformel

C12H9N3O

Molekulargewicht

211.22 g/mol

IUPAC-Name

6-methyl-2-oxo-4-pyridin-4-yl-1H-pyridine-3-carbonitrile

InChI

InChI=1S/C12H9N3O/c1-8-6-10(9-2-4-14-5-3-9)11(7-13)12(16)15-8/h2-6H,1H3,(H,15,16)

InChI-Schlüssel

HUSPZAOWLCDIIE-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C(=O)N1)C#N)C2=CC=NC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.